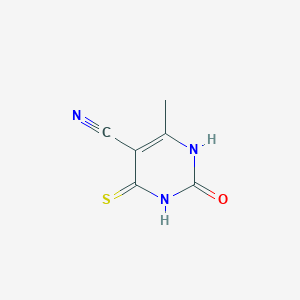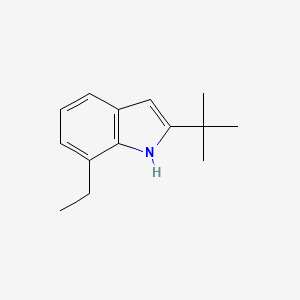
1-(2-ヒドロキシエチル)-4-クロロ-1H-ピラゾール
説明
2-(4-chloro-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a chloro-substituted pyrazole ring attached to an ethanol moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
科学的研究の応用
2-(4-chloro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
作用機序
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(4-chloro-1h-pyrazol-1-yl)ethanol, have diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study on a similar pyrazole derivative revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(4-chloro-1H-pyrazol-1-yl)ethanol might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Some pyrazole derivatives have shown significant inhibitory activity against certain diseases , suggesting that 2-(4-chloro-1H-pyrazol-1-yl)ethanol might have similar effects.
生化学分析
Biochemical Properties
2-(4-chloro-1H-pyrazol-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit antimicrobial, antioxidant, and anti-inflammatory activities . The interactions of 2-(4-chloro-1H-pyrazol-1-yl)ethanol with these biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of 2-(4-chloro-1H-pyrazol-1-yl)ethanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including 2-(4-chloro-1H-pyrazol-1-yl)ethanol, have been shown to exhibit antibacterial, anti-inflammatory, and anticancer activities . These effects are mediated through the inhibition of specific enzymes and the modulation of signaling pathways that regulate cell proliferation, apoptosis, and immune responses.
Molecular Mechanism
At the molecular level, 2-(4-chloro-1H-pyrazol-1-yl)ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, pyrazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, which can affect neurotransmission and other cellular processes. Additionally, 2-(4-chloro-1H-pyrazol-1-yl)ethanol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-chloro-1H-pyrazol-1-yl)ethanol in laboratory settings are influenced by its stability and degradation over time. Studies have shown that pyrazole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can have long-term effects on cellular function, including oxidative stress and DNA damage. The stability of 2-(4-chloro-1H-pyrazol-1-yl)ethanol in laboratory settings is crucial for its effectiveness in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of 2-(4-chloro-1H-pyrazol-1-yl)ethanol vary with different dosages in animal models. Studies have shown that pyrazole derivatives are generally well-tolerated at lower doses but can exhibit toxic effects at higher doses . For instance, high doses of pyrazole derivatives can lead to liver toxicity, oxidative stress, and other adverse effects. It is essential to determine the optimal dosage of 2-(4-chloro-1H-pyrazol-1-yl)ethanol to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(4-chloro-1H-pyrazol-1-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. Pyrazole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can influence the compound’s bioavailability, half-life, and overall pharmacokinetic profile. Understanding the metabolic pathways of 2-(4-chloro-1H-pyrazol-1-yl)ethanol is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-(4-chloro-1H-pyrazol-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. Pyrazole derivatives can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which regulate their uptake and efflux . Additionally, binding proteins can influence the compound’s localization and accumulation in specific tissues. The distribution of 2-(4-chloro-1H-pyrazol-1-yl)ethanol is essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-chloro-1H-pyrazol-1-yl)ethanol can affect its activity and function. Pyrazole derivatives can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-(4-chloro-1H-pyrazol-1-yl)ethanol can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloropyrazole and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 4-chloropyrazole is dissolved in a suitable solvent, and ethylene oxide is added dropwise while maintaining the reaction temperature. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chloro-1H-pyrazol-1-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include:
Oxidation: 2-(4-chloro-1H-pyrazol-1-yl)acetaldehyde or 2-(4-chloro-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(4-chloro-1H-pyrazol-1-yl)ethylamine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-(4-chloro-1H-pyrazol-1-yl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
2-(4-chloro-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-(4-chloro-1H-pyrazol-1-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
2-(4-chloro-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of a chloro-substituted pyrazole ring and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSOARMOYKGJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428283 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003992-83-3 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)

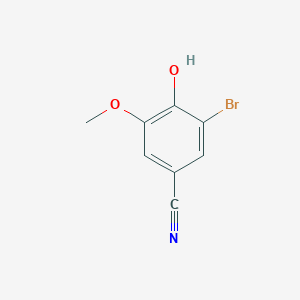
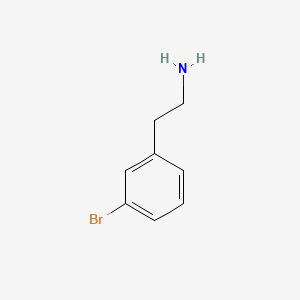

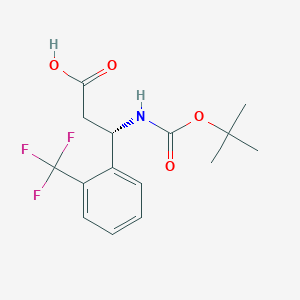
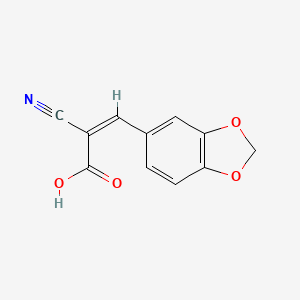

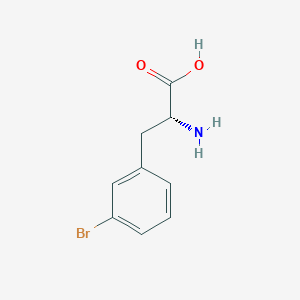
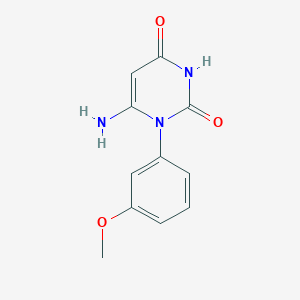
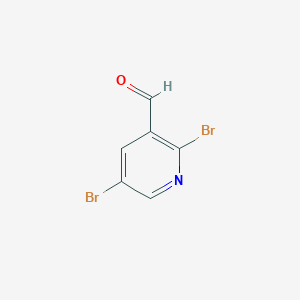
![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)
